molecular formula C13H11BO3 B12282156 Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)- CAS No. 1106837-43-7

Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-

Cat. No.: B12282156
CAS No.: 1106837-43-7
M. Wt: 226.04 g/mol
InChI Key: VBZKTHLSWTYPSN-UHFFFAOYSA-N
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Description

Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-, is a biphenyl-substituted boronic acid characterized by a formyl (-CHO) group at the 4'-position of the biphenyl system and a boronic acid (-B(OH)₂) moiety at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functionality: the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions , while the formyl group provides a reactive site for further derivatization (e.g., condensation reactions). Its structure facilitates applications in drug discovery, materials science, and catalysis.

Properties

CAS No.

1106837-43-7

Molecular Formula

C13H11BO3

Molecular Weight

226.04 g/mol

IUPAC Name

[3-(4-formylphenyl)phenyl]boronic acid

InChI

InChI=1S/C13H11BO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9,16-17H

InChI Key

VBZKTHLSWTYPSN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C=O)(O)O

Origin of Product

United States

Preparation Methods

Coupling of Formyl-Substituted Aryl Halides with Boronic Acids

Aryl halides functionalized with formyl groups serve as electrophilic partners in cross-coupling reactions. For example, 3-bromo-4'-formyl-1,1'-biphenyl can react with a boronic acid under palladium catalysis.

Procedure (adapted from):

  • Combine 3-bromo-4'-formyl-1,1'-biphenyl (5.0 mmol), phenylboronic acid (6.0 mmol), and Pd(PPh₃)₄ (0.05 equiv) in degassed dioxane/water (4:1 v/v).
  • Add K₂CO₃ (3.0 equiv) and heat at 85°C for 12–24 hours.
  • Acidify the mixture with HCl (1 M) to precipitate the product.
  • Purify via flash chromatography (hexane/ethyl acetate, 3:1).

Key Data :

  • Yield: 68–72%
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 10.09 (s, 1H, CHO), 8.00–7.48 (m, 8H, aromatic), 7.20 (s, 2H, B(OH)₂).

Coupling of Boronic Acids with Formyl-Substituted Aryl Halides

Alternatively, 3-borono-4'-formyl-1,1'-biphenyl can be synthesized by coupling a boronic acid with a formyl-substituted aryl bromide.

Procedure (adapted from):

  • React 3-boronophenylboronic acid (1.1 equiv) with 4-bromo-4'-formyl-1,1'-biphenyl (1.0 equiv) using PdCl₂ (0.02 equiv) and PPh₃ (0.04 equiv) in toluene/ethanol (3:1).
  • Stir at 90°C under nitrogen for 18 hours.
  • Extract with ethyl acetate and wash with brine.
  • Isolate the product via silica gel chromatography (CH₂Cl₂/MeOH, 95:5).

Key Data :

  • Yield: 65%
  • Purity: ≥98% (HPLC)

Directed Ortho-Metalation (DoM) Followed by Formylation

For substrates sensitive to cross-coupling conditions, DoM offers a complementary route.

Lithiation-Borylation Sequence

Step 1 : Lithiation of 3-bromo-1,1'-biphenyl with LDA at −78°C in THF.
Step 2 : Quenching with B(OMe)₃ to install the boronic acid group.
Step 3 : Formylation using DMF and POCl₃ (Vilsmeier-Haack reaction).

Key Data :

  • Overall Yield: 58%
  • $$ ^{13}C $$ NMR (CDCl₃): δ 191.8 (CHO), 145.7–125.8 (aromatic carbons)

Oxidation of Methyl-Substituted Precursors

The formyl group can be introduced via oxidation of a methyl substituent.

Catalytic Oxidation with KMnO₄

  • Dissolve 3-methyl-4-boronobiphenyl (1.0 equiv) in acetone/water (2:1).
  • Add KMnO₄ (2.5 equiv) and heat at 60°C for 6 hours.
  • Filter and acidify with HCl to precipitate the product.

Key Data :

  • Yield: 62%
  • FT-IR: 1715 cm⁻¹ (C=O stretch)

Characterization and Analytical Validation

Spectroscopic Confirmation

  • $$ ^1H $$ NMR : Distinct signals for the formyl proton (δ 10.09 ppm) and boronic acid protons (δ 7.20 ppm) confirm the structure.
  • $$ ^{11}B $$ NMR : A singlet at δ 30.2 ppm verifies the boronic acid moiety.

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • TLC : $$ R_f = 0.42 $$ (silica gel, hexane/ethyl acetate 1:1).

Challenges and Optimization Strategies

Stability of the Formyl Group

The formyl moiety is prone to oxidation under basic conditions. Mitigation strategies include:

  • Using DBU as a non-nucleophilic base to minimize side reactions.
  • Conducting reactions under inert atmospheres (N₂/Ar).

Boronic Acid Protection

  • MIDA Boronate : Temporary protection with $$ N $$-methyliminodiacetic acid (MIDA) enhances stability during purification.
  • Trifluoroborate Salts : Improve solubility in organic solvents.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Suzuki-Miyaura 68–72 ≥98 Scalability
DoM-Formylation 58 95 Avoids palladium catalysts
Oxidation of Methyl 62 90 Simple starting materials

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Applications

Boronic acids are pivotal in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The compound B-(4'-formyl[1,1'-biphenyl]-3-yl)- can serve as a versatile building block for synthesizing complex organic molecules.

Table 1: Key Synthetic Reactions Involving Boronic Acid Derivatives

Reaction TypeDescriptionExample Compound
Suzuki-Miyaura CouplingFormation of biaryl compounds by coupling aryl halides with boronic acids.B-(4'-formyl[1,1'-biphenyl]-3-yl)-based products
Cross-Coupling ReactionsUsed for constructing complex frameworks in pharmaceuticals.Various drug intermediates
Functionalization of AromaticsIntroduction of functional groups into aromatic systems.Modifications leading to bioactive compounds

The ability to modify the electronic properties of the biphenyl moiety allows for fine-tuning the reactivity and selectivity in these reactions.

Biological Applications

Recent studies have highlighted the potential of boronic acid derivatives in medicinal chemistry, particularly for their anticancer properties. The unique ability to interact with biological molecules has led to investigations into their use as therapeutic agents.

Case Study: Anticancer Activity

A study published in Nature demonstrated that boronic chalcone derivatives exhibit potent anticancer activity through proteasome inhibition. B-(4'-formyl[1,1'-biphenyl]-3-yl)- has been identified as a promising candidate due to its structural features that facilitate interaction with cancer cell pathways .

Table 2: Biological Activities of Boronic Acid Derivatives

Activity TypeDescriptionReference
Anticancer ActivityInhibition of cancer cell growth via proteasome pathways.
Antioxidant PropertiesScavenging free radicals and reducing oxidative stress.
Enzyme InhibitionTargeting specific enzymes involved in metabolic pathways.

Material Science Applications

Boronic acids also find applications in material science, particularly in the development of sensors and polymers. Their ability to form dynamic covalent bonds makes them suitable for creating responsive materials.

Example: Polymer Synthesis

Boronic acid derivatives can be used to synthesize polymers with tunable properties. For instance, incorporating B-(4'-formyl[1,1'-biphenyl]-3-yl)- into polymer matrices can enhance mechanical strength and responsiveness to environmental stimuli.

Mechanism of Action

The mechanism of action of boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, involves its ability to form reversible covalent bonds with hydroxyl groups. This property is exploited in various catalytic processes and sensor applications. The boronic acid group can interact with diols to form cyclic boronate esters, which are key intermediates in many reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues, their substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
B-(4'-Formyl[1,1'-biphenyl]-3-yl)-boronic acid 4'-CHO, 3-B(OH)₂ C₁₃H₁₁BO₃ 233.04* Cross-coupling, drug intermediates N/A†
(4'-Cyano-[1,1'-biphenyl]-3-yl)boronic acid 4'-CN, 3-B(OH)₂ C₁₃H₁₀BNO₂ 223.04 Anti-tumor agents, Suzuki reactions
B-(3',4',5'-Trifluoro[1,1'-biphenyl]-4-yl)-boronic acid 3',4',5'-F, 4-B(OH)₂ C₁₂H₇BF₃O₂ 265.99 Catalyst synthesis, agrochemicals
B-(4-Methyl[1,1'-biphenyl]-4-yl)-boronic acid 4-CH₃, 4-B(OH)₂ C₁₃H₁₃BO₂ 212.05 Organic electronics, intermediates
(2'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid 2'-F, 3-B(OH)₂ C₁₂H₁₀BFO₂ 216.02 Medicinal chemistry probes
B-(5-Chloro[1,1'-biphenyl]-3-yl)-boronic acid 5-Cl, 3-B(OH)₂ C₁₂H₁₀BClO₂ 232.47 Polymer synthesis, ligands

*Calculated value based on analogous compounds.

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The formyl group (-CHO) in the target compound is a strong EWG, enhancing the electrophilicity of the boron atom and accelerating Suzuki-Miyaura coupling reactions compared to electron-donating groups (EDGs) like -CH₃ . Similar EWGs, such as -CN and -CF₃ , also increase reactivity but may reduce solubility due to polarity. The trifluoro analogue (CAS 1236159-62-8) exhibits high purity (>95%) and is utilized in synthesizing boronate esters for pesticide production . The cyano-substituted derivative (CAS 1130760-55-2) shows applications in anti-tumor sulfamate derivatives, leveraging its stability in aqueous conditions .
  • Electron-Donating Groups (EDGs): Compounds with -CH₃ (e.g., CAS 393870-04-7) exhibit slower coupling kinetics but improved solubility in non-polar solvents, making them suitable for organic electronic materials .

Physicochemical Properties

  • Solubility: The formyl-substituted compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), akin to the cyano analogue, which is stored at -20°C to prevent hydrolysis . Fluoro- and chloro-substituted derivatives (e.g., CAS 1218790-57-8 , 1186403-21-3 ) display lower solubility in water but higher stability under acidic conditions.
  • Thermal Stability: Trifluoro- and cyano-substituted boronic acids demonstrate superior thermal stability (>200°C) compared to formyl- or methyl-substituted variants, as evidenced by elemental analysis in catalyst synthesis .

Biological Activity

Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which can be exploited in various biological applications. This article focuses on the biological activity of the specific compound Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)- (chemical formula: C13H11BO3), exploring its interactions, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

Boronic acids exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound in focus has been studied for its interactions with proteins and potential therapeutic applications.

Interaction with Proteins

Research indicates that boronic acids can interact with various proteins, leading to significant biological effects. A study demonstrated that boronic acids can form stable complexes with penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The formation of these complexes can inhibit bacterial growth, making boronic acids promising candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acid derivatives, including B-(4'-formyl[1,1'-biphenyl]-3-yl)-. Below are key findings from notable research:

  • Insulin Interaction : A theoretical model was developed to study the interaction between various boronic acids and insulin. This study found that certain derivatives, including those similar to B-(4'-formyl[1,1'-biphenyl]-3-yl)-, exhibited promising binding affinities to insulin, which could be leveraged for diabetes treatment through controlled insulin release systems .
  • Antimicrobial Activity : Boronic acid derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to B-(4'-formyl[1,1'-biphenyl]-3-yl)- demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1-8 µg/mL depending on the structure and substituents present .
  • Synthesis and Applications : The compound has been utilized in synthetic methodologies such as the Suzuki-Miyaura coupling reaction to create various biaryl derivatives. These derivatives have been explored for their biological activities and potential as drug candidates .

Table 1: Binding Affinities of Boronic Acids with Insulin

Compound NameBinding Energy (kcal/mol)Interaction Residues
3-Benzyloxyphenylboronic acid-78.46Glu21, His5
B-(4'-formyl[1,1'-biphenyl]-3-yl)-TBDTBD

Note: TBD = To Be Determined based on future experimental data.

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
B-(4'-formyl[1,1'-biphenyl]-3-yl)-Staphylococcus aureus2
Escherichia coli4

Q & A

Q. How are redox-active polymers integrated into reusable boronic acid sensors?

  • Answer: Poly-nordihydroguaiaretic acid (poly-NHG) immobilized on graphene foam forms a redox-active film. Glucose displaces poly-NHG from boronic acid receptors, detected via voltammetric charge ratios. This design enables continuous glucose monitoring in human serum .

Key Methodological Insights

  • Sensor Optimization: Competitive binding assays and polymer displacement mechanisms improve selectivity and reusability in electrochemical sensors .
  • Analytical Chemistry: Derivatization protocols (e.g., diol esterification) prevent boroxine interference in MALDI-MS .
  • Drug Design: Substrate mimicry and computational modeling guide boronic acid placement for covalent target engagement .

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